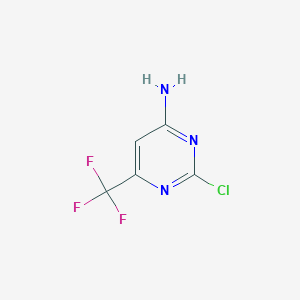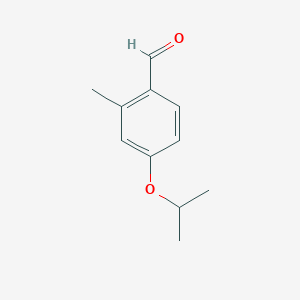![molecular formula C11H16O4 B1315555 Dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate CAS No. 15448-76-7](/img/structure/B1315555.png)
Dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate
概要
説明
Dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate is a chemical compound with the molecular formula C11H16O4 . It has an average mass of 212.242 Da and a monoisotopic mass of 212.104858 Da .
Synthesis Analysis
While specific synthesis methods for Dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate were not found in the search results, one study mentions the enzyme-catalyzed hydrolysis of this compound by lipases from Candida antarctica and Burkholderia cepacia .Molecular Structure Analysis
The InChI string for Dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate isInChI=1S/C11H16O4/c1-14-8(12)10-3-5-11(7-10,6-4-10)9(13)15-2/h3-7H2,1-2H3 . Its canonical SMILES string is COC(=O)C12CCC(C1)(CC2)C(=O)OC . Chemical Reactions Analysis
One study reported the enzyme-catalyzed hydrolysis of Dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate by lipases from Candida antarctica and Burkholderia cepacia . This reaction yielded the corresponding monoester 4-(methoxycarbonyl)bicyclo[2.2.1]heptane-1-carboxylic acid in excellent yields with negligible amounts of diacid .Physical And Chemical Properties Analysis
Dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate has a density of 1.2±0.1 g/cm³, a boiling point of 264.9±13.0 °C at 760 mmHg, and a flash point of 124.3±18.2 °C . It has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 4 freely rotating bonds . Its polar surface area is 53 Ų .科学的研究の応用
Synthesis and Application in Polymer Science
- Synthesis of Analogs : A study by Kubyshkin et al. (2007) focused on synthesizing a non-chiral, rigid 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid, an analogue of 2-aminoadipic acid, using dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate (Kubyshkin, Mikhailiuk, & Komarov, 2007).
- Polyester Synthesis : Liu and Turner (2010) used dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate in the synthesis of random and amorphous copolyesters. These polyesters were analyzed for their mechanical and thermal properties (Liu & Turner, 2010).
Chemical Synthesis and Organic Chemistry Applications
- Intermediate in Synthesis : Della and Tsanaktsidis (1985) described the synthesis of bridgehead-bridgehead substituted bicycloalkanes using dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate as an intermediate (Della & Tsanaktsidis, 1985).
- Enzyme-Catalyzed Hydrolysis : Guo et al. (2014) explored the enzyme-catalyzed hydrolysis of dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate for producing monoesters with high yields, demonstrating its utility in biochemical processes (Guo, Wong, Hickey, Patel, Qian, & Goswami, 2014).
Novel Building Blocks and Derivatives
- Nucleoside Building Blocks : Kaneko, Katagiri, and Nomura (1990) synthesized dimethyl 3-acetoxy-5,6-exo-epoxybicyclo [2.2.1] heptane-2,2-dicarboxylate as a novel building block for carbocyclic arabinosyl nucleosides, showcasing its potential in nucleoside synthesis (Kaneko, Katagiri, & Nomura, 1990).
Material Science and Engineering Applications
- Polyimide Synthesis : Qing Feng-ling (2007) utilized dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate in the synthesis of polyimides, which are important in the production of high-performance plastics (Qing Feng-ling, 2007).
Applications in Organic Chemistry Transformations
- Catalysis and Transformation : Mitsudo et al. (1999) investigated the use of dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate in the ruthenium complex-catalyzed dimerization of 2,5-norbornadiene, highlighting its role in facilitating complex organic transformations (Mitsudo, Suzuki, Zhang, Imai, Fujita, Manabe, Shiotsuki, Watanabe, Wada, & Kondo, 1999).
将来の方向性
While specific future directions for Dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate were not found in the search results, one study mentioned the use of similar cycloaliphatic diesters in the preparation of random and amorphous copolyesters . This suggests potential applications in polymer science.
特性
IUPAC Name |
dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c1-14-8(12)10-3-5-11(7-10,6-4-10)9(13)15-2/h3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBGSPDWVUMFEAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(C1)(CC2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80545505 | |
| Record name | Dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80545505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate | |
CAS RN |
15448-76-7 | |
| Record name | Dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80545505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

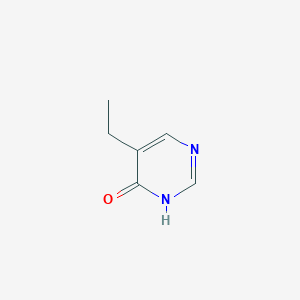
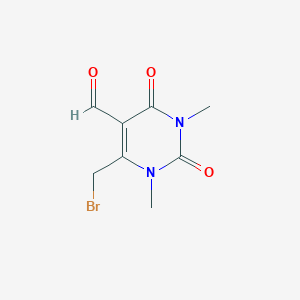

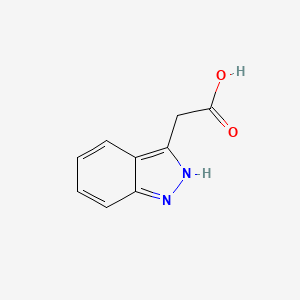

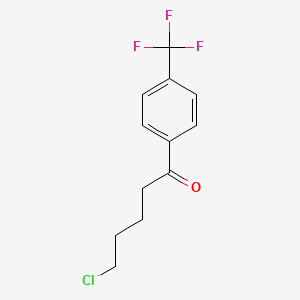
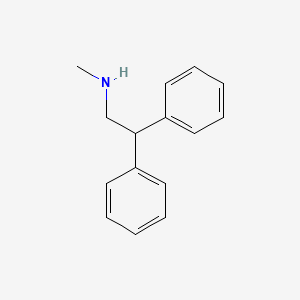
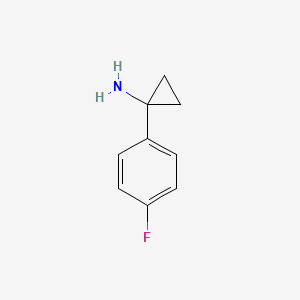

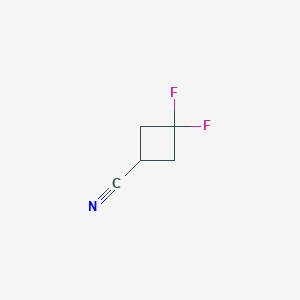
![1,1-Dimethyl-1,3-dihydrobenzo[c][1,2]oxasilole](/img/structure/B1315502.png)
